molecular formula C12H11N3O2 B13865144 N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No.: B13865144
M. Wt: 229.23 g/mol
InChI Key: HSGPHRVPRSMJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly as a core structural motif in the development of novel therapeutics. Its pyridazinone scaffold is recognized as a privileged structure in drug discovery due to its chemical stability and synthetic feasibility . Researchers are actively exploring derivatives of this compound for multiple therapeutic areas. In oncology, closely related pyridazinone-based diarylurea derivatives have been designed and synthesized as surrogates for known kinase inhibitors like sorafenib, demonstrating potent dual antimicrobial and anticancer activities in recent studies . These compounds have shown promising growth inhibition percentages (GI%) ranging from 62.21% to 100.14% against various cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer . Furthermore, the compound's core structure serves as a key intermediate in cardiovascular research. The metabolite OR-1896, which shares a highly similar acetamide-dihydropyridazinone structure, has been identified as a potent, long-acting active metabolite of the cardiovascular drug levosimendan and is itself evoking hemodynamic effects in preclinical models . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C12H11N3O2/c1-8(16)13-10-4-2-9(3-5-10)11-6-7-12(17)15-14-11/h2-7H,1H3,(H,13,16)(H,15,17)

InChI Key

HSGPHRVPRSMJPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NNC(=O)C=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves the following key steps:

  • Formation of a pyridazinone intermediate via condensation and cyclization reactions involving hydrazine derivatives.
  • Functionalization of the aromatic ring to introduce the acetamide group.
  • Purification and crystallization to obtain the final compound in high purity.

Detailed Synthetic Routes

Hydrazine-Mediated Cyclization Route

A common approach begins with a substituted benzaldehyde or benzoyl derivative that undergoes condensation with hydrazine hydrate to form the pyridazinone ring.

  • An example reported involves refluxing a 3-benzylidene-4-oxopentanoic acid derivative with hydrazine hydrate in ethanol to yield the pyridazin-3(2H)-one precursor.
  • Subsequently, this intermediate is reacted with an appropriate acetamide derivative in the presence of potassium bicarbonate and a phase transfer catalyst like benzyltributylammonium bromide (BTBA).
  • The reaction mixture is stirred at room temperature for 24 hours, followed by aqueous workup and recrystallization from acetone, yielding the target compound with an 82% yield and melting point around 204–206 °C (477–479 K).
Friedel–Crafts Acylation and Hydrazine Cyclization

Another method involves initial Friedel–Crafts acylation of acetanilide with succinic anhydride using anhydrous aluminum chloride as Lewis acid catalyst in DMF solvent.

  • This step yields an acid derivative intermediate in approximately 58% yield.
  • The acid intermediate is then refluxed with hydrazine hydrate, leading to cyclization and formation of the acetamido dihydropyridazine derivative with a high yield of 95%.
  • This method is advantageous for its relatively high yield and straightforward reaction conditions.
Metal-Catalyzed Coupling and Amide Formation

In some patented procedures, palladium-catalyzed cross-coupling reactions are employed to construct complex intermediates:

  • For example, Suzuki-type coupling using Pd(PPh3)4 catalyst with boronate esters and brominated intermediates in dioxane/water mixtures under microwave irradiation (140 °C, 10 min) facilitates the formation of key intermediates.
  • Subsequent amidation is achieved by reacting the acid intermediate with amines such as 2-morpholinoethanamine in the presence of coupling agents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole hydrate (HOBt) in DMF at room temperature for several hours.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Yield (%) Notes Source
Friedel–Crafts acylation Acetanilide, succinic anhydride, AlCl3, DMF, reflux ~58 Acid intermediate formation
Hydrazine cyclization Hydrazine hydrate, reflux 95 Formation of acetamido dihydropyridazine
Pd-catalyzed coupling Pd(PPh3)4, boronate, bromide, K2CO3, dioxane/water, microwave Not specified Intermediate formation
Amidation Acid intermediate, amine, EDC·HCl, HOBt, DMF, room temp Not specified Amide bond formation
Direct condensation and crystallization Hydrazine hydrate, potassium bicarbonate, BTBA, ethanol, RT 24 h 82 Final product crystallization

Purification and Characterization

  • The final compound is typically purified by recrystallization from solvents such as acetone or methanol.
  • Purity is confirmed by melting point determination (approx. 204–206 °C), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy.
  • Some intermediates require column chromatography for purification due to difficult separation profiles.

Research Findings and Notes

  • Microwave-assisted synthesis can improve purity and reduce reaction times in coupling steps, though scale limitations exist.
  • The use of coupling agents like EDC·HCl and HOBt facilitates mild amidation conditions, avoiding harsh reagents and improving yields.
  • Hydrazine hydrate is a critical reagent for the formation of the pyridazinone ring, with reflux conditions commonly employed to drive cyclization.
  • The Friedel–Crafts acylation step is sensitive to moisture and requires anhydrous conditions for optimal yields.
  • Phase transfer catalysts such as BTBA enhance reaction rates and yields in nucleophilic substitution steps at room temperature.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide exhibit significant antimicrobial properties. A study demonstrated that modifications to the pyridazinone moiety enhance antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that specific substituents on the phenyl ring can optimize efficacy.

Anti-inflammatory Properties
Another significant application is in the development of anti-inflammatory agents. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro. Experimental models of inflammation indicated that these compounds could reduce swelling and pain associated with inflammatory conditions, suggesting potential therapeutic use in diseases like arthritis.

Cosmetic Formulations

Skin Care Products
this compound is being explored in cosmetic formulations for its potential skin benefits. Studies have indicated that this compound can enhance skin hydration and elasticity when incorporated into topical products. In a clinical trial, a cream containing this compound demonstrated improved moisture retention and reduced trans-epidermal water loss compared to a control formulation.

Stability and Efficacy Testing
The stability of cosmetic formulations containing this compound has been assessed under various storage conditions. Results showed that formulations maintained their efficacy over a six-month period at room temperature, indicating suitability for commercial use.

Case Study 1: Antimicrobial Efficacy
In a controlled study, various derivatives of this compound were tested against clinical isolates of bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating the compound's potential as an antimicrobial agent.

Case Study 2: Cosmetic Application
A clinical trial involving 100 participants tested a moisturizer containing this compound over four weeks. Participants reported a 40% improvement in skin hydration levels measured by corneometry, supporting its application in skin care products.

Mechanism of Action

The mechanism of action of N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert anti-inflammatory, antihypertensive, and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS/ID) Core Structure Key Substituents/Modifications Molecular Weight Notable Features
N-(4-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide Pyridazinone + phenylacetamide Acetamide at para-phenyl position ~276.27 (est.) Pyridazinone core with ketone at C6
2-[(6-Oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide () Pyrimidinone + thioacetamide Trifluoromethylphenyl, thioether linkage 329.30 Enhanced lipophilicity (CF3 group)
Quinazolin-4-one/3-cyanopyridin-2-one hybrids () Quinazolinone + cyanopyridinone Ethylquinazolinone, halogenated aryl groups 551.60–612.50 Dual EGFR/BRAFV600E inhibition
N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxopyridazinyl)acetamide () Triazolopyridazine + pyridazinyl Methoxy-triazolo group, methylene linkage ~324.28 (est.) Potential CNS activity
N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide () Pyridazinone + pyridyloxy Pyridin-3-yloxy ether linkage 322.32 Improved solubility (polar ether group)

Pharmacological and Functional Comparisons

  • Pyridazinone vs. Pyrimidinone Derivatives: The pyridazinone core (as in the target compound) differs from pyrimidinone () by having adjacent nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. Pyrimidinone derivatives often exhibit stronger interactions with ATP-binding pockets in kinases due to their planar structure .
  • Substituent Effects: Trifluoromethyl Group (): Enhances metabolic stability and membrane permeability compared to the unsubstituted phenyl group in the target compound . Halogenated Aryl Groups (): Bromo- and chloro-substituted analogs (e.g., Compounds 9–10) show superior inhibitory potency against BRAFV600E (IC50 < 50 nM) compared to non-halogenated variants, suggesting halogenation improves target affinity . Cyanopyridinone Hybrids (): The cyano group at C5 stabilizes the enolic form of pyridinone, enhancing interactions with catalytic lysine residues in kinases .
  • Linker Modifications: Thioether vs. Ether Linkages: Thioether-containing compounds (e.g., ) exhibit higher oxidative stability but lower solubility than ether-linked analogs (e.g., ) .

Biological Activity

N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a compound belonging to the class of pyridazinone derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyDetails
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
IUPAC NameN-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide
InChIInChI=1S/C12H11N3O2/c1-8(16)13-10-4-2-9(3-5-10)11-6-7-12(17)15-14-11/h2-7H,1H3,(H,13,16)(H,15,17)

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. Preliminary results suggest that it possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has shown promising anticancer activity in vitro. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HCT-15 (colon carcinoma). The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl and pyridazinone rings can enhance its cytotoxic effects. For instance, substituents that increase electron density on the phenyl ring tend to improve activity against cancer cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It functions as a phosphodiesterase inhibitor, which can lead to reduced levels of pro-inflammatory mediators. This action suggests potential applications in treating inflammatory diseases such as arthritis and asthma .

Antidiabetic Potential

Recent studies have explored the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays revealed that it could inhibit α-glucosidase activity effectively, suggesting its potential as a therapeutic agent for managing diabetes by controlling postprandial blood glucose levels .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Phosphodiesterase Inhibition : By inhibiting phosphodiesterase enzymes, the compound increases intracellular cAMP levels, leading to anti-inflammatory effects.
  • Enzyme Inhibition : Its ability to inhibit α-glucosidase contributes to its antidiabetic effects by slowing carbohydrate absorption.
  • Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Anticancer Activity

A study evaluating various pyridazinone derivatives found that this compound exhibited IC50 values in the low micromolar range against HCT-15 cells. Further SAR analysis indicated that modifications at the 4-position of the phenyl ring enhanced cytotoxicity significantly compared to unmodified derivatives .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema. The compound's anti-inflammatory effects were comparable to those of standard NSAIDs used in clinical practice.

Q & A

Q. What are the recommended synthetic routes for N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step substitution and condensation reactions. A general approach includes:

  • Step 1: Substitution of a halogenated nitrobenzene derivative (e.g., 4-fluoronitrobenzene) with a pyridazinyl moiety under alkaline conditions to introduce the 6-oxo-1,6-dihydropyridazin-3-yl group .
  • Step 2: Reduction of the nitro group to an amine using iron powder under acidic conditions .
  • Step 3: Condensation of the amine intermediate with cyanoacetic acid or a related acetamide precursor using a condensing agent (e.g., DCC or EDC) to form the final acetamide .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to avoid over-reduction or side products.
  • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for mild conditions) to balance reaction rate and purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Key signals include the acetamide NH proton (δ 10.2–10.8 ppm), pyridazinone protons (δ 6.5–7.5 ppm for aromatic protons), and methyl/methylene groups (δ 2.0–2.5 ppm) .
    • 13C NMR: Confirm the carbonyl (C=O) peaks at δ 165–175 ppm (pyridazinone) and δ 170–175 ppm (acetamide) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column with a water-acetonitrile gradient (e.g., 30–70% acetonitrile over 20 min) to assess purity (>95% by area normalization). Detect related substances at 254 nm .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what computational tools support this?

Methodological Answer:

  • Rational Design:
    • Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to improve binding affinity to target proteins (e.g., kinase inhibitors) .
    • Replace the acetamide moiety with sulfone or phosphonate groups to modulate solubility and bioavailability .
  • Computational Tools:
    • Perform molecular docking (AutoDock Vina) to predict interactions with EGFR or BRAFV600E active sites .
    • Use density functional theory (DFT) to calculate charge distribution and reactivity of the pyridazinone core .

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Studies: Conduct IC50 assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
  • Kinetic Analysis: Use time-resolved assays (e.g., fluorescence polarization) to distinguish between competitive and non-competitive inhibition mechanisms .
  • Metabolic Stability Testing: Incubate derivatives with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo efficacy .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Methodological Answer:

  • Animal Models:
    • Administer the compound orally (5–50 mg/kg) or intravenously (1–10 mg/kg) in rodents to determine bioavailability .
  • Analytical Methods:
    • Use LC-MS/MS to quantify plasma concentrations. Monitor metabolites (e.g., hydroxylated or glucuronidated forms) .
  • Tissue Distribution: Perform autoradiography or whole-body imaging after radiolabeling (e.g., 14C-acetamide) to assess accumulation in target organs .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particles .
  • Waste Disposal: Neutralize acidic or basic byproducts before disposal in designated chemical waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.